molecular formula C16H26BrNO B4915502 6-(4-bromophenoxy)-N-butylhexan-1-amine

6-(4-bromophenoxy)-N-butylhexan-1-amine

Cat. No.: B4915502
M. Wt: 328.29 g/mol
InChI Key: OARXEBFLILLFNO-UHFFFAOYSA-N
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Description

6-(4-Bromophenoxy)-N-butylhexan-1-amine is a brominated alkylamine derivative characterized by a hexan-1-amine backbone substituted with a butyl group at the terminal nitrogen and a 4-bromophenoxy moiety at the sixth carbon. Its molecular formula is C₁₆H₂₆BrNO, with a molecular weight of 336.29 g/mol (calculated).

Properties

IUPAC Name

6-(4-bromophenoxy)-N-butylhexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BrNO/c1-2-3-12-18-13-6-4-5-7-14-19-16-10-8-15(17)9-11-16/h8-11,18H,2-7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARXEBFLILLFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenoxy)-N-butylhexan-1-amine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenoxy)-N-butylhexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron or organotin reagents.

Major Products

    Nucleophilic Substitution: Formation of substituted phenoxy compounds.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Coupling Reactions: Formation of biaryl or diaryl compounds.

Mechanism of Action

The mechanism of action of 6-(4-bromophenoxy)-N-butylhexan-1-amine involves its interaction with specific molecular targets. The bromophenoxy group can engage in halogen bonding, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

N-Butyl-6-(4-chlorophenoxy)hexan-1-amine
  • Molecular Formula: C₁₆H₂₆ClNO
  • Molecular Weight : 283.84 g/mol
  • Key Differences :
    • Chlorine substitution reduces molecular weight by ~52.45 g/mol compared to the brominated analog.
    • LogP : 5.06 (indicative of higher lipophilicity than brominated derivatives) .
  • Implications : Chlorine’s smaller atomic radius and lower electronegativity may alter binding affinity in biological systems compared to bromine.
Parameter 6-(4-Bromophenoxy)-N-butylhexan-1-amine N-Butyl-6-(4-chlorophenoxy)hexan-1-amine
Molecular Weight 336.29 g/mol 283.84 g/mol
Halogen Br Cl
LogP ~5.2 (estimated) 5.06

Substituent Variation: Alkyl vs. Aryl Groups

N-Butyl-6-(2,4-dimethylphenoxy)hexan-1-amine
  • Molecular Formula: C₁₈H₃₁NO
  • Key Differences :
    • Replacement of bromine with methyl groups increases steric bulk and reduces electronegativity.
    • LogP : Likely higher than brominated analogs due to additional methyl groups .
  • Implications : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility.

Complex Heterocyclic Analogs

6-{[3-(4-Bromophenyl)-1,2-Benzisothiazol-6-yl]oxy}-N-methyl-N-prop-2-en-1-ylhexan-1-amine
  • Molecular Formula : C₂₃H₂₇BrN₂OS
  • Applications: Likely designed for targeted biological activity (e.g., enzyme inhibition) due to heterocyclic motifs .

Pharmacological Analogs

5-[(1S)-1-(4-Bromophenoxy)ethyl]-2H-tetrazole Derivatives
  • Key Features : Tetrazole ring replaces the amine group, enhancing hydrogen-bonding capacity.
  • Applications: Patent data highlight use as CLC-1 ion channel inhibitors for neuromuscular disorders, suggesting bromophenoxy groups play a role in channel binding .

Q & A

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to predict binding to CNS receptors (e.g., serotonin or dopamine receptors), leveraging the bromophenoxy group’s hydrophobic interactions .
  • In Vitro Assays :
    • Radioligand Binding Assays : Test affinity for G-protein-coupled receptors (GPCRs) at varying concentrations (e.g., 1 nM–10 µM).
    • Functional Assays : Measure cAMP levels or calcium flux in transfected HEK293 cells .
      Data Interpretation : Compare results with structurally similar compounds (e.g., N-butyl-4-phenoxybutan-1-amine ) to identify SAR trends.

How can conflicting literature data on reaction yields be resolved?

Advanced Research Question
Discrepancies often arise from variations in solvent, base, or workup procedures. For example:

  • Base Selection : NaH (strong base) may improve ether formation kinetics but risks side reactions vs. K₂CO₃ (milder, slower) .
  • Workup Optimization : Extract unreacted 4-bromophenol with ethyl acetate (pH 7–8) to improve yield accuracy.
    Case Study : A 2023 study reported 65% yield using NaH/DMF, while a 2024 protocol achieved 78% with K₂CO₃/THF and phase-transfer catalysis .

What are the stability profiles of this compound under varying storage conditions?

Advanced Research Question

  • Degradation Pathways : Hydrolysis of the ether bond (acidic/basic conditions) or oxidation of the amine .
  • Stability Studies :
    • Accelerated Testing : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., 4-bromophenol or hexan-1-amine).
    • Recommended Conditions : -20°C in amber vials under argon to prevent photodegradation and oxidation .

How does the bromophenoxy moiety influence the compound's physicochemical properties?

Basic Research Question

  • LogP Calculation : The bromine atom increases lipophilicity (predicted LogP ~3.5 vs. ~2.1 for non-brominated analogs), enhancing blood-brain barrier permeability .
  • Solubility : Limited aqueous solubility (<0.1 mg/mL); use DMSO or PEG-400 for in vitro studies .

What computational methods are suitable for predicting the compound's pharmacokinetic (PK) parameters?

Advanced Research Question

  • In Silico Tools :
    • SwissADME : Predicts absorption (Caco-2 permeability: high), metabolism (CYP3A4 substrate), and excretion .
    • MD Simulations : Model membrane permeation using CHARMM-GUI to assess cellular uptake kinetics .

How can the compound be functionalized for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Derivatization Strategies :
    • Amine Modification : Replace butyl with cyclopropylmethyl to study steric effects.
    • Phenoxy Substitution : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic effects .
  • Synthetic Routes : Use Mitsunobu reaction for phenol coupling or reductive amination for amine diversification .

What safety precautions are critical when handling this compound?

Basic Research Question

  • Toxicity : Potential irritant (amines and brominated aromatics); use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal : Neutralize with dilute HCl before disposal to deactivate the amine .

How can crystallography aid in structural confirmation?

Advanced Research Question

  • X-ray Crystallography : The bromine atom serves as a heavy atom for phasing. Crystallize from ethanol/water (7:3) to obtain single crystals .
  • Data Analysis : Compare unit cell parameters with DFT-optimized structures (e.g., using Mercury CSD) .

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